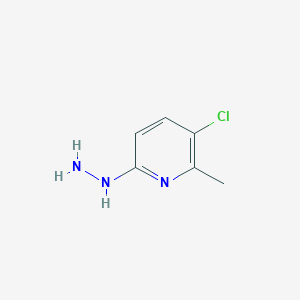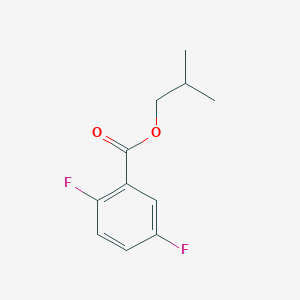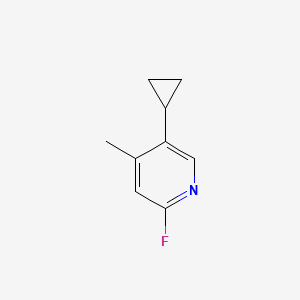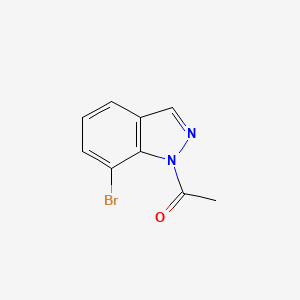
3-Chloro-6-hydrazinylpicoline
概要
説明
3-Chloro-6-hydrazinylpicoline: is a chemical compound with the molecular formula C6H8ClN3 It is a derivative of picoline, a methylpyridine, and is characterized by the presence of a chlorine atom at the third position and a hydrazinyl group at the sixth position on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-hydrazinylpicoline typically involves the chlorination of 6-hydrazinylpicoline. The reaction is carried out under controlled conditions to ensure the selective substitution of the hydrogen atom at the third position with a chlorine atom. Common reagents used in this process include thionyl chloride or phosphorus pentachloride, which act as chlorinating agents. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform, and the temperature is carefully controlled to prevent over-chlorination or degradation of the product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration ensures consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions: 3-Chloro-6-hydrazinylpicoline undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form 3-chloro-6-aminopicoline.
Substitution: The chlorine atom at the third position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under mild conditions.
Substitution: Nucleophilic substitution reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile, with the presence of a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Major Products:
Oxidation: Formation of azo or azoxy derivatives.
Reduction: Formation of 3-chloro-6-aminopicoline.
Substitution: Formation of various substituted picoline derivatives depending on the nucleophile used.
科学的研究の応用
3-Chloro-6-hydrazinylpicoline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also employed in the development of novel catalysts and ligands for various chemical reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of certain pathogens and cancer cells.
Medicine: Explored for its potential use in drug discovery and development. Its unique chemical structure makes it a candidate for the design of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable in the manufacture of dyes, pigments, and polymers.
作用機序
The mechanism of action of 3-Chloro-6-hydrazinylpicoline involves its interaction with specific molecular targets and pathways. The hydrazinyl group is known to form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This can result in the disruption of essential biological processes such as DNA replication, protein synthesis, and cell division. Additionally, the chlorine atom at the third position enhances the compound’s reactivity, allowing it to participate in various biochemical reactions.
類似化合物との比較
3-Chloro-6-aminopicoline: Similar structure but with an amino group instead of a hydrazinyl group.
6-Hydrazinylpicoline: Lacks the chlorine atom at the third position.
3-Chloro-2-methylpyridine: Similar structure but without the hydrazinyl group.
Uniqueness: 3-Chloro-6-hydrazinylpicoline is unique due to the presence of both a chlorine atom and a hydrazinyl group on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications. The hydrazinyl group enhances its potential as a bioactive molecule, while the chlorine atom increases its reactivity in chemical synthesis.
特性
IUPAC Name |
(5-chloro-6-methylpyridin-2-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3/c1-4-5(7)2-3-6(9-4)10-8/h2-3H,8H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKTXUMXMOBVOSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)NN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-[(3-Nitro-2-pyridinyl)amino]propanenitrile](/img/structure/B1431406.png)








![N-Boc-(+/-)-1-[{tert-butyl(diphenyl)silyl}oxy]pent-4-en-3-amine](/img/structure/B1431420.png)
